
5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride is a complex organic compound that features a bromine atom, a piperidine ring, a pyridine ring, and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the bromine atom and the piperidine and pyridine rings. Common reagents used in these reactions include brominating agents, thiazole precursors, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thiazole compounds.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine: Lacks the bromine atom but shares a similar core structure.
5-chloro-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine: Contains a chlorine atom instead of bromine.
N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine hydrochloride: Similar structure but with different halogenation.
Uniqueness
The presence of the bromine atom in 5-bromo-N-(6-(piperidin-4-yl)pyridin-2-yl)thiazol-2-amine dihydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H17BrCl2N4S |
|---|---|
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
5-bromo-N-(6-piperidin-4-ylpyridin-2-yl)-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H15BrN4S.2ClH/c14-11-8-16-13(19-11)18-12-3-1-2-10(17-12)9-4-6-15-7-5-9;;/h1-3,8-9,15H,4-7H2,(H,16,17,18);2*1H |
InChI-Schlüssel |
MZLYTDBXBBXJCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NC(=CC=C2)NC3=NC=C(S3)Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


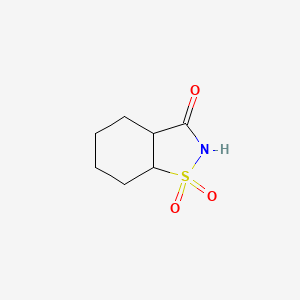
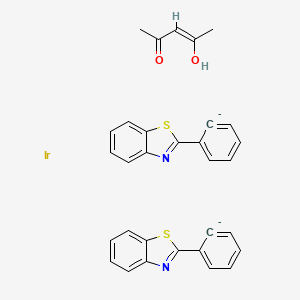
![2-[(4-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B12312145.png)
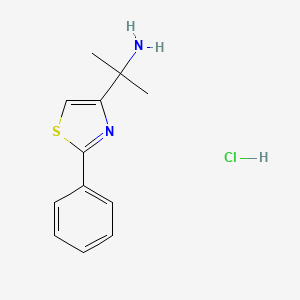
![8-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B12312148.png)
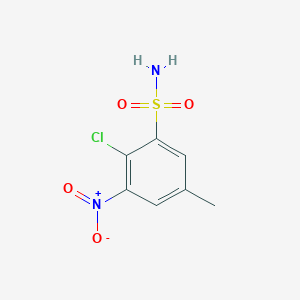
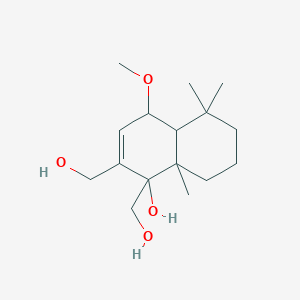
![rac-(3aR,6aS)-6a-ethoxy-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12312167.png)

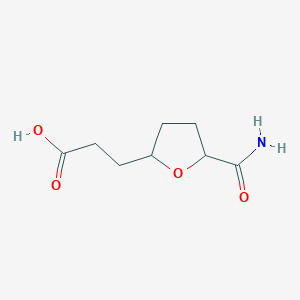
![2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]pentanedioic acid](/img/structure/B12312180.png)
![rac-tert-butyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, cis](/img/structure/B12312183.png)
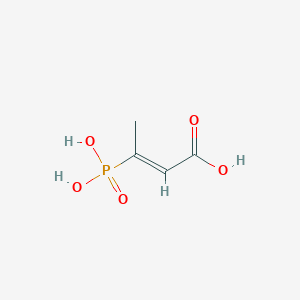
![1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12312212.png)
